BenchChemオンラインストアへようこそ!

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Sulfamoylbenzamide SAR

4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313405-01-5) is a synthetic N,N-disubstituted sulfamoylbenzamide incorporating a 4-methyl-1,3-benzothiazol-2-yl moiety. With a molecular formula of C₂₁H₁₉N₅O₃S₂ and an average mass of 453.537 Da , it belongs to a class of benzothiazole-containing sulfamoylbenzamides that have been investigated as carbonic anhydrase (CA) inhibitors and as versatile intermediates in medicinal chemistry.

Molecular Formula C21H19N5O3S2
Molecular Weight 453.54
CAS No. 313405-01-5
Cat. No. B2450188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS313405-01-5
Molecular FormulaC21H19N5O3S2
Molecular Weight453.54
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
InChIInChI=1S/C21H19N5O3S2/c1-15-5-2-6-18-19(15)24-21(30-18)25-20(27)16-7-9-17(10-8-16)31(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27)
InChIKeyLSJRCGXLENRANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313405-01-5): Structural Class and Baseline Identity for Procurement Evaluation


4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313405-01-5) is a synthetic N,N-disubstituted sulfamoylbenzamide incorporating a 4-methyl-1,3-benzothiazol-2-yl moiety. With a molecular formula of C₂₁H₁₉N₅O₃S₂ and an average mass of 453.537 Da , it belongs to a class of benzothiazole-containing sulfamoylbenzamides that have been investigated as carbonic anhydrase (CA) inhibitors and as versatile intermediates in medicinal chemistry [1]. The compound features a distinctive bis(2-cyanoethyl) substitution pattern on the sulfamoyl nitrogen—a structural motif that differentiates it from simpler dialkylsulfamoyl analogs and may confer unique hydrogen-bonding and electronic properties relevant to target engagement.

Why 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Casually Replaced by In-Class Analogs


Within the sulfamoylbenzamide class, small changes to the N,N-dialkyl substitution on the sulfamoyl group or to the benzothiazole ring substitution produce large shifts in physicochemical and pharmacological profiles. The bis(2-cyanoethyl) group in this compound imparts a distinct electronic character—the terminal nitrile groups contribute to dipole moment, hydrogen-bond acceptor capacity (8 total H-bond acceptors ), and lipophilicity (ALogP = 3.39 ) that differ substantially from diethyl, bis(2-methoxyethyl), or unsubstituted benzothiazole analogs. In the context of carbonic anhydrase inhibition, where the benzothiazole-mediated tail approach is well-established for tuning isoform selectivity [1], even modest structural variations can alter potency by orders of magnitude and shift selectivity among hCA isoforms I, II, IX, and XII. A user seeking reproducible target engagement or structure-activity relationship (SAR) data cannot assume interchangeability with any other sulfamoylbenzamide bearing a different N,N-dialkyl or benzothiazole substitution pattern.

Quantitative Differentiation Evidence for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Bis(2-methoxyethyl) and Diethyl Sulfamoyl Analogs

The target compound (MW = 453.537 Da, ALogP = 3.39) occupies an intermediate physicochemical space between the more lipophilic bis(2-methoxyethyl) analog (MW = 463.6 Da) and the less lipophilic diethylsulfamoyl analog class. Lower molecular weight and moderately lower lipophilicity relative to the methoxyethyl derivative may translate into superior aqueous solubility and membrane permeability characteristics. The presence of two nitrile groups (reflected by molecular formula C₂₁H₁₉N₅O₃S₂ vs. C₂₁H₂₅N₃O₅S₂ for the methoxyethyl analog) provides additional dipole-dipole interaction capacity without adding hydrogen-bond donor burden.

Physicochemical profiling Drug-likeness Sulfamoylbenzamide SAR

Rule-of-Five Compliance and Drug-Likeness Comparison with Chloro-Substituted Diethylsulfamoyl Benzothiazole Analog

The target compound exhibits zero Rule-of-Five violations (MW <500, ALogP = 3.39 <5, H-bond donors = 1 <5, H-bond acceptors = 8 <10) , placing it firmly within oral drug-like chemical space. By comparison, a closely related chloro-substituted diethylsulfamoyl analog, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (MW = 437.957 Da, C₁₉H₂₀ClN₃O₃S₂) , lacks the nitrile hydrogen-bond acceptor functionality and introduces a chlorine atom that alters electronic distribution and metabolic liability. The target compound's polar surface area of 164 Ų is substantially higher than typical for the diethylsulfamoyl subclass (estimated ~100-120 Ų), which may affect blood-brain barrier penetration and efflux transporter recognition.

Drug-likeness Lipinski parameters Lead optimization

Class-Level Carbonic Anhydrase Inhibition Potential: Benzothiazole Sulfonamide/Sulfamoyl Framework Benchmarking

Although direct enzymatic inhibition data (Ki/IC₅₀) for CAS 313405-01-5 against specific carbonic anhydrase isoforms have not been reported in the peer-reviewed literature as of this analysis, the compound belongs to a well-validated class of benzothiazole-based sulfonamide/sulfamoyl CA inhibitors. In a representative study of structurally related benzothiazole-based SLC-0111 analogues bearing a primary sulfamoyl zinc-binding group, compounds 8a-c displayed Ki values ranging from 31.5 to 65.3 nM against the cancer-associated isoform hCA IX [1]. The target compound incorporates a tertiary sulfamoyl group rather than a primary sulfonamide, which is expected to alter zinc coordination geometry and may shift isoform selectivity—a phenomenon well-documented in sulfamide vs. sulfonamide CA inhibitor comparisons [2]. This class-level evidence positions the compound as a candidate for isoform-selectivity screening, with the bis(2-cyanoethyl) tail offering a structurally distinct starting point relative to the ureido-linked tails common in the SLC-0111 series.

Carbonic anhydrase inhibition hCA IX/XII Benzothiazole SAR Cancer therapeutics

4-Methyl Benzothiazole Substitution: Differentiation from Unsubstituted and 4-Methoxy Benzothiazole Analogs

The 4-methyl group on the benzothiazole ring of the target compound introduces a defined steric and electronic perturbation absent in the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide. In benzothiazole-based enzyme inhibitors, the 4-position substituent can modulate the dihedral angle between the benzothiazole and the amide linker, directly affecting the spatial orientation of the sulfamoylbenzamide tail relative to the enzyme active site [1]. The 4-methyl substituent (van der Waals volume increment of ~13.7 cm³/mol vs. hydrogen, and +0.52 σₘ Hammett constant for inductive/steric effects) provides a defined, modest steric footprint that differentiates the compound from both the unsubstituted analog (minimal steric bulk) and the 4-methoxy analog (CAS unavailable; larger steric bulk with additional H-bond acceptor capacity). This substitution pattern is fixed and cannot be achieved by simply altering the N,N-dialkyl group on a generic benzothiazole scaffold.

Benzothiazole SAR Steric effects 4-Methyl substitution Target engagement

Optimal Research and Industrial Application Scenarios for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide


Carbonic Anhydrase Isoform Selectivity Screening Panels

Given the well-established role of benzothiazole-bearing sulfonamides as carbonic anhydrase inhibitors, this compound is suited for inclusion in screening panels targeting differential inhibition across hCA isoforms I, II, IX, and XII [1]. The tertiary bis(2-cyanoethyl)sulfamoyl zinc-binding motif is structurally distinct from the primary sulfonamide chemotype that dominates the SLC-0111 analogue series. Screening this compound alongside known benzothiazole sulfonamides may reveal isoform selectivity patterns driven by the cyanoethyl tail—information directly relevant to laboratories pursuing CA IX/XII-selective anticancer agents or CA II-selective antiglaucoma candidates.

Medicinal Chemistry SAR Expansion of Sulfamoylbenzamide Lead Series

This compound serves as a key intermediate or comparator in SAR studies exploring the effect of N,N-dialkyl substitution on sulfamoylbenzamide biological activity [2]. Its bis(2-cyanoethyl) group provides a well-defined, synthetically accessible structural variation that can be benchmarked against diethyl, dimethyl, bis(2-hydroxyethyl), and bis(2-methoxyethyl) analogs. Procurement of this specific compound enables systematic exploration of how nitrile-mediated interactions (dipole, H-bond acceptor) modulate target binding, cellular permeability, and metabolic stability relative to non-nitrile-bearing comparators .

Chemical Biology Probe Development Targeting Zinc Metalloenzymes

The combination of a benzothiazole moiety and a sulfamoyl group positions this compound as a candidate chemical biology probe for zinc-dependent metalloenzymes beyond carbonic anhydrases, including matrix metalloproteinases and histone deacetylases [1]. The 4-methyl substitution on benzothiazole provides a defined steric footprint for assessing binding pocket complementarity, while the bis(2-cyanoethyl) group can be exploited as a spectroscopic handle (C≡N stretch at ~2250 cm⁻¹ in IR/Raman) for binding assays or as a precursor for further derivatization via nitrile hydrolysis or reduction.

Computational Chemistry and Docking Model Validation

With its well-defined 3D structure (10 rotatable bonds, 8 H-bond acceptors, 1 H-bond donor, PSA = 164 Ų) , this compound is suitable for use as a validation ligand in docking studies and molecular dynamics simulations of benzothiazole-binding protein pockets. The nitrile groups provide geometrically constrained dipole vectors that can be used to assess the accuracy of electrostatic potential grids in docking scoring functions. Its intermediate lipophilicity (ALogP = 3.39) and zero Rule-of-Five violations make it a representative drug-like small molecule for computational model training and validation.

Quote Request

Request a Quote for 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.